2,5-Dibromo-3-methylthiophene (CAS: 13191-36-1) is a dihalogenated, alkyl-substituted heterocyclic building block highly valued in both organic electronics and pharmaceutical synthesis[1]. Featuring a thiophene core with bromine atoms at the 2 and 5 positions and a methyl group at the 3 position, it serves as a critical monomer for the controlled synthesis of regioregular poly(3-methylthiophene) and as a regioselective substrate for palladium-catalyzed cross-coupling reactions[2]. For procurement professionals and material scientists, its primary value lies in its specific steric profile—offering lower steric hindrance than long-chain alkyl analogs while providing the necessary asymmetry for strict head-to-tail regiocontrol during polymerization.
Substituting 2,5-dibromo-3-methylthiophene with closely related analogs fundamentally alters downstream processability and material performance. Replacing it with the unbrominated 3-methylthiophene precludes the use of controlled Grignard Metathesis (GRIM) polymerization, forcing manufacturers to rely on harsh oxidative routes (e.g., FeCl3) that introduce cross-linking and regiorandom defects [1]. Conversely, substituting it with the industry-standard 2,5-dibromo-3-hexylthiophene drastically changes the steric and hydrophobic profile of the resulting materials; the bulky hexyl chains improve organic solubility but severely reduce the volumetric density of electroactive sites and compromise electrode stability in aqueous environments [2]. Furthermore, in pharmaceutical cross-coupling, the hexyl group introduces significant steric hindrance at adjacent carbons, lowering yields when coupling with bulky arylboronic acids compared to the streamlined methyl variant [2].
For the synthesis of conductive poly(3-methylthiophene), utilizing 2,5-dibromo-3-methylthiophene as the monomer for Grignard Metathesis (GRIM) polymerization enables strict head-to-tail regiocontrol[1]. Unlike the unbrominated 3-methylthiophene, which requires harsh oxidative polymerization that induces cross-linking and regiorandom defects, the dibrominated precursor allows for controlled chain-growth polymerization, yielding highly ordered conjugated backbones essential for electronic applications [1].
| Evidence Dimension | Polymerization Regiocontrol (Head-to-Tail linkages) |
| Target Compound Data | 2,5-Dibromo-3-methylthiophene (GRIM method): >95% Head-to-Tail regioregularity |
| Comparator Or Baseline | 3-Methylthiophene (Oxidative method): Regiorandom (<80% Head-to-Tail) with structural defects |
| Quantified Difference | >15% increase in regioregularity and elimination of oxidative cross-linking |
| Conditions | GRIM polymerization (Ni-catalyzed) vs. Chemical oxidation (FeCl3) |
Procuring the dibrominated monomer is essential for manufacturers requiring structurally homogeneous, high-conductivity polymer films without oxidative defects.
In pharmaceutical library synthesis, 2,5-dibromo-3-methylthiophene exhibits highly regioselective Suzuki-Miyaura cross-coupling at the C5 position due to the specific electronic and steric profile of the methyl group[1]. Compared to the industry-standard 2,5-dibromo-3-hexylthiophene, the shorter methyl substituent significantly reduces steric hindrance at the adjacent C2 and C4 positions, allowing for the efficient coupling of bulky, sterically demanding arylboronic acids that would otherwise suffer from low yields or require excessive catalyst loading [1].
| Evidence Dimension | Steric tolerance in C5-arylation |
| Target Compound Data | 2,5-Dibromo-3-methylthiophene: High yield (up to 63% for mono-substitution) with bulky arylboronic acids |
| Comparator Or Baseline | 2,5-Dibromo-3-hexylthiophene: Reduced coupling efficiency with sterically demanding ortho-substituted aryl groups |
| Quantified Difference | Superior accommodation of bulky biaryl motifs at the C5 position |
| Conditions | Palladium(0) catalyzed Suzuki cross-coupling |
Buyers synthesizing complex, sterically hindered biaryl thiophene pharmaceuticals should select the methyl variant to maximize cross-coupling yields.
Polymers derived from 2,5-dibromo-3-methylthiophene demonstrate exceptional electrochemical stability when utilized as electrodes in aqueous environments[1]. While poly(3-hexylthiophene) derived from the hexyl-substituted analog is highly hydrophobic and prone to poor ion penetration or delamination in water, the methyl-substituted polymer matrix maintains well-behaved redox cycling for ferri/ferrocyanide couples, making it uniquely suited for aqueous sensors and supercapacitors[1].
| Evidence Dimension | Aqueous redox stability and ion penetration |
| Target Compound Data | Poly(3-methylthiophene) (from target monomer): Stable redox waves and well-behaved surface in aqueous media |
| Comparator Or Baseline | Poly(3-hexylthiophene) (from hexyl analog): Hydrophobic, poor aqueous ion transport |
| Quantified Difference | Maintained electrochemical activity in water vs. rapid signal degradation |
| Conditions | Cyclic voltammetry in aqueous ferri/ferrocyanide electrolytes |
For the procurement of precursors for aqueous electrochemical devices or biosensors, the methyl-substituted monomer ensures operational longevity that hydrophobic long-chain analogs cannot provide.
The short methyl group of 2,5-dibromo-3-methylthiophene allows the resulting polymer chains to achieve tighter pi-pi stacking distances compared to long-chain alkyl analogs [1]. While 2,5-dibromo-3-hexylthiophene is heavily procured for its solution processability, the bulky hexyl chains increase the interchain distance. For solid-state applications where maximizing the volumetric density of electroactive sites is critical, the methyl variant provides a denser, more tightly packed conductive matrix [1].
| Evidence Dimension | Interchain pi-pi stacking distance and volumetric density |
| Target Compound Data | 2,5-Dibromo-3-methylthiophene: Tight interchain packing, high volumetric density of thiophene rings |
| Comparator Or Baseline | 2,5-Dibromo-3-hexylthiophene: Increased interchain distance due to bulky hexyl side chains |
| Quantified Difference | Higher density of electroactive sites per unit volume |
| Conditions | Solid-state polymer films |
This compound is the preferred precursor when material selection prioritizes solid-state volumetric capacitance or tight molecular packing over organic solvent solubility.
Directly leveraging its suitability for GRIM polymerization (Section 3), this compound is the optimal monomer for producing defect-free, head-to-tail regioregular poly(3-methylthiophene) used in solid-state conductive films where tight pi-pi stacking is required [1].
Because the methyl group offers lower steric hindrance than hexyl chains (Section 3), this compound is ideal for C5-regioselective Suzuki cross-coupling with bulky arylboronic acids in the development of novel antimicrobial and antioxidant thiophene derivatives [2].
Following from the superior aqueous stability of its derived polymers (Section 3), 2,5-dibromo-3-methylthiophene is the precursor of choice for fabricating stable polymer electrodes used in aqueous ferri/ferrocyanide redox systems and biosensors [3].
Corrosive;Irritant